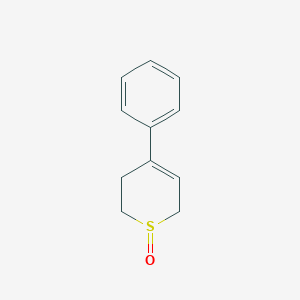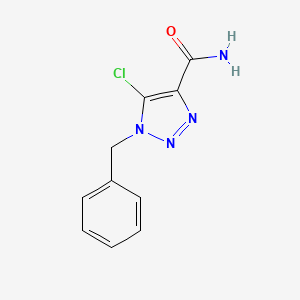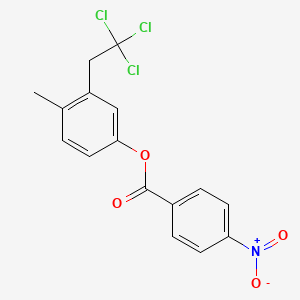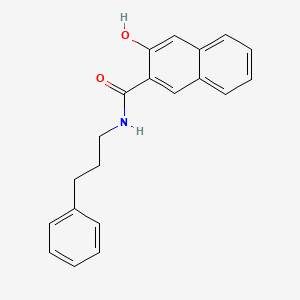![molecular formula C20H16O3 B14354031 2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid CAS No. 94465-22-2](/img/structure/B14354031.png)
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a naphthalene derivative is acylated with a benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzoic acid: A simpler analog with a single methyl group on the benzoic acid core.
Naphthalene-1-carboxylic acid: A compound with a naphthalene moiety attached to a carboxylic acid group.
3-Methylnaphthalene: A naphthalene derivative with a methyl group substitution.
Uniqueness
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid is unique due to its combination of a benzoic acid core with a naphthalene moiety, providing distinct structural and chemical properties. This uniqueness can lead to specific interactions and applications that are not observed with simpler analogs.
Propriétés
Numéro CAS |
94465-22-2 |
|---|---|
Formule moléculaire |
C20H16O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-methyl-6-(3-methylnaphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H16O3/c1-12-10-14-7-3-4-8-15(14)17(11-12)19(21)16-9-5-6-13(2)18(16)20(22)23/h3-11H,1-2H3,(H,22,23) |
Clé InChI |
UCECPWGNUUZZNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC3=CC=CC=C32)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)

![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)

![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)

![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)

